(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(1-ethyl-1H-pyrazol-5-yl)methanone
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Description
(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(1-ethyl-1H-pyrazol-5-yl)methanone is a useful research compound. Its molecular formula is C11H15N3O3S and its molecular weight is 269.32. The purity is usually 95%.
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Biological Activity
The compound (2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(1-ethyl-1H-pyrazol-5-yl)methanone is a complex bicyclic structure that incorporates both sulfur and nitrogen atoms, suggesting potential biological activity. This article delves into its biological properties, synthesis methods, and relevant case studies.
Structural Characteristics
The compound features a bicyclic framework consisting of a five-membered ring fused to a six-membered ring, with functional groups that enhance its chemical reactivity. The presence of the pyrazole moiety indicates potential interactions with various biological targets, which could lead to significant pharmacological effects.
Molecular Formula
- Molecular Formula : C₉H₁₁N₃O₃S
- Molecular Weight : 229.26 g/mol
Table 1: Structural Comparison with Similar Compounds
Compound Name | Structure Type | Notable Biological Activity |
---|---|---|
Indole | Aromatic | Anticancer |
Thioacetamide | Thioether | Antimicrobial |
Benzothiazole | Heterocyclic | Antifungal |
The unique combination of sulfur and nitrogen within the bicyclic framework may enhance its interaction with biological targets compared to simpler analogs like indole or benzothiazole.
The biological activity of the compound has been primarily predicted through computational methods such as structure-activity relationship (SAR) analysis. Compounds with similar structural motifs often exhibit significant biological activities, including:
- Antimicrobial properties : Potential inhibition of bacterial growth.
- Anticancer effects : Similar compounds have shown efficacy in cancer cell lines.
In vitro Studies
Recent studies have utilized various techniques to assess the compound's binding affinity to biological targets:
- Molecular Docking Studies : These studies suggest that the compound can effectively bind to specific receptors involved in disease pathways.
- Cell Viability Assays : Preliminary tests indicate that the compound may reduce viability in certain cancer cell lines, suggesting potential anticancer properties.
Case Study 1: Anticancer Activity
A study focused on a related bicyclic compound demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7). The mechanism was attributed to the induction of apoptosis and inhibition of cell proliferation.
Case Study 2: Antimicrobial Potential
Another investigation assessed the antimicrobial effects against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with similar structural features exhibited notable antibacterial activity, suggesting the potential for further exploration of this compound.
Synthesis Methods
The synthesis of this compound can involve several strategies, including:
- Palladium-Catalyzed Reactions : This method allows for the efficient formation of bicyclic structures from simpler precursors.
- Diels-Alder Reactions : Utilized for constructing complex bicyclic frameworks from readily available starting materials.
Table 2: Synthesis Techniques Comparison
Synthesis Method | Advantages | Limitations |
---|---|---|
Palladium-Catalyzed | High efficiency | Requires specific catalysts |
Diels-Alder | Versatile substrate use | May require high temperatures |
Properties
IUPAC Name |
(2,2-dioxo-2λ6-thia-5-azabicyclo[2.2.1]heptan-5-yl)-(2-ethylpyrazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3S/c1-2-14-10(3-4-12-14)11(15)13-6-9-5-8(13)7-18(9,16)17/h3-4,8-9H,2,5-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKESDJRBPLETKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)N2CC3CC2CS3(=O)=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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